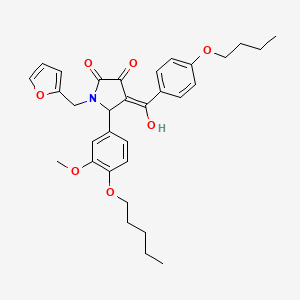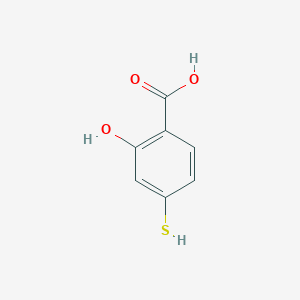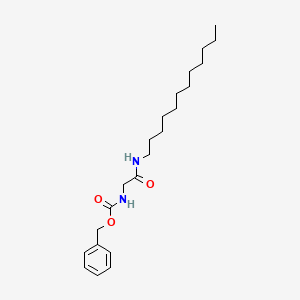![molecular formula C12H11BrN4O3S B12009800 [(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 540775-18-6](/img/structure/B12009800.png)
[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a complex organic compound with a molecular formula of C12H11BrN4O3S and a molecular weight of 371.214 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a brominated phenyl group, and a sulfanyl acetic acid moiety. It is used primarily in research settings due to its potential biological activities.
Méthodes De Préparation
The synthesis of [(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzaldehyde to form 5-bromo-2-hydroxybenzaldehyde. This intermediate is then reacted with 4-amino-5-methyl-4H-1,2,4-triazole under specific conditions to form the Schiff base.
Analyse Des Réactions Chimiques
[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: While not widely used industrially, it serves as a model compound for developing new materials and chemicals
Mécanisme D'action
The mechanism of action for [(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring and the brominated phenyl group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes by binding to key proteins .
Comparaison Avec Des Composés Similaires
[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can be compared to other triazole derivatives and brominated phenyl compounds. Similar compounds include:
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-bromo-2-hydroxybenzaldehyde
- 2-({4-amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a triazole ring, a brominated phenyl group, and a sulfanyl acetic acid moiety, which may contribute to its distinct biological properties .
Propriétés
Numéro CAS |
540775-18-6 |
|---|---|
Formule moléculaire |
C12H11BrN4O3S |
Poids moléculaire |
371.21 g/mol |
Nom IUPAC |
2-[[4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C12H11BrN4O3S/c1-7-15-16-12(21-6-11(19)20)17(7)14-5-8-4-9(13)2-3-10(8)18/h2-5,18H,6H2,1H3,(H,19,20)/b14-5+ |
Clé InChI |
YHMOOENJWVSKTR-LHHJGKSTSA-N |
SMILES isomérique |
CC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)O)SCC(=O)O |
SMILES canonique |
CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12009724.png)
![2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one](/img/structure/B12009728.png)


![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12009752.png)



![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12009777.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)




